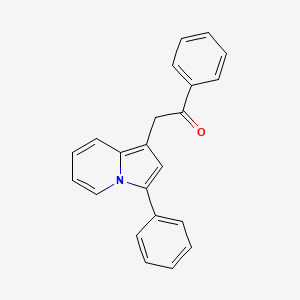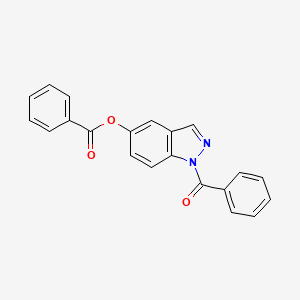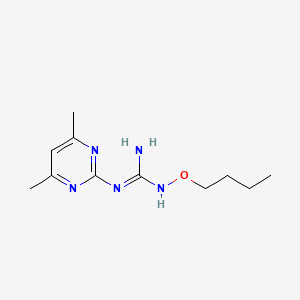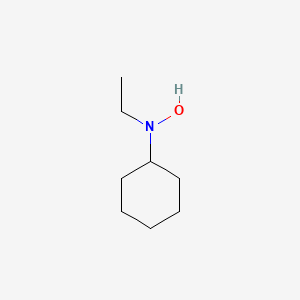![molecular formula C8H16N2O B12905246 Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- CAS No. 61645-92-9](/img/structure/B12905246.png)
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- is a chemical compound with a molecular formula of C8H16N2O It is characterized by the presence of an acetamide group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- typically involves the reaction of acetamide with a pyrrolidine derivative. One common method is the reaction of N-methylpyrrolidine with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]-
- Acetamide, N-[(3R)-1-[(6-fluoro-2-naphthalenyl)methyl]-3-pyrrolidinyl]-
Uniqueness
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- is unique due to its specific structural features, such as the presence of a pyrrolidine ring and an acetamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
| 61645-92-9 | |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)9-6-8-4-3-5-10(8)2/h8H,3-6H2,1-2H3,(H,9,11) |
Clave InChI |
UPDHXSWOJKNLFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)


![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)




